4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide
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Overview
Description
4-Methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide is a complex organic compound featuring a thiazole ring fused with a pyrimidinone ring. This compound belongs to the thiazolopyrimidine class, known for their diverse biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, followed by further modifications to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Advanced techniques such as ultrasonic activation and continuous flow chemistry are employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ...[{{{CITATION{{{_1{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).
Common Reagents and Conditions:
Oxidation: Reagents like bromine are used to oxidize the hydrazine moiety[_{{{CITATION{{{_2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ....
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine[_{{{CITATION{{{_2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ....
Reduction: Reduction products include various hydroxylated derivatives.
Substitution: Substitution reactions yield derivatives with different functional groups.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antitubercular properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The thiazole and pyrimidinone rings play crucial roles in binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Thiazolopyrimidines: Similar compounds with thiazole and pyrimidinone rings.
Thiazole Derivatives: Compounds featuring thiazole rings with various substituents.
Uniqueness: 4-Methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide stands out due to its specific substitution pattern and fused ring structure, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10-13(17(24)22-8-9-25-18(22)20-10)21-15(23)14-11(2)19-16(26-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZJVBHYMYBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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